4-chloro-3,5-dimethylbenzonitrile
Description
4-Chloro-3,5-dimethylbenzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the para position (C4) and methyl groups at the meta positions (C3 and C5) on the aromatic ring. This compound is structurally characterized by the combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. The compound serves as a key intermediate in organic synthesis, particularly in the preparation of bicyclic cores for antiviral agents .
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSJVOQBLCSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Activation
The most widely documented method for synthesizing 4-chloro-3,5-dimethylbenzonitrile involves palladium-catalyzed cyanation of 2-chloro-1,3-dimethylbenzene. This approach leverages a dual-ligand system to achieve regioselective C–H bond activation, enabling direct introduction of the nitrile group without prefunctionalization.
Reaction Conditions :
-
Catalyst : Palladium(II) acetate (5 mol%)
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Ligands : Ad2PnBu (2.5 mol%) and N-acetyl glycine (10 mol%)
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Cyanide Source : N-Cyano-N-phenyl-p-toluenesulfonamide (0.5 equiv)
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Solvent : Trifluoroacetic acid (TFA) at 100°C for 24 hours
Under these conditions, the reaction yields a mixture of regioisomers, with this compound (denoted as 2y-beta ) constituting approximately 42% of the product distribution alongside 3-chloro-2,4-dimethylbenzonitrile (2y-alpha , 58%). The selectivity arises from steric and electronic effects imposed by the methyl and chloro substituents, which direct the cyanation to the less hindered para position.
Table 1: Product Distribution in Cyanation of 2-Chloro-1,3-Dimethylbenzene
| Isomer | Structure | Yield (%) |
|---|---|---|
| 2y-alpha | 3-Chloro-2,4-dimethylbenzonitrile | 58 |
| 2y-beta | This compound | 42 |
Mechanistic Insights
The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism. The palladium catalyst coordinates to the arene ring, facilitated by the electron-donating methyl groups, which activate the ortho and para positions for C–H cleavage. The chloro substituent exerts an electron-withdrawing effect, further directing the nitrile group to the para position relative to itself. Isotopic labeling studies suggest that the N-acetyl glycine ligand enhances the stability of the palladium intermediate, while Ad2PnBu accelerates the reductive elimination step.
Optimization of Reaction Parameters
Ligand Screening
Systematic screening of ligands revealed that bulkier phosphine ligands (e.g., tricyclohexylphosphine) suppress isomer formation by favoring mono-cyanation. However, this comes at the cost of reduced overall yield (35–40%) compared to the dual-ligand system.
Solvent and Temperature Effects
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile resulted in lower conversions (<20%), whereas acidic solvents like TFA provided optimal proton shuttling for C–H activation. Elevating the temperature to 120°C reduced the reaction time to 12 hours but increased the proportion of 2y-alpha to 65%, likely due to thermal degradation of the nitrile precursor.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum of this compound exhibits distinctive peaks:
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Aromatic protons : A singlet at δ 7.53 ppm (2H) corresponding to the equivalent para-substituted aromatic protons.
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Methyl groups : Singlets at δ 2.41 ppm (6H) for the two methyl groups in the 3- and 5-positions.
-NMR data further confirms the structure, with signals at:
Table 2: Key NMR Assignments for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2, H-6 | 7.53 | Singlet | Aromatic protons |
| CH | 2.41 | Singlet | Methyl groups |
| C-Cl | 143.8 | - | Chlorinated carbon |
| C-CN | 139.3 | - | Nitrile-bearing carbon |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis under electron ionization (70 eV) revealed a molecular ion peak at m/z 181 [M] with characteristic fragments at m/z 146 (loss of Cl) and m/z 119 (loss of CN).
Comparative Analysis with Alternative Routes
Ullmann-Type Coupling
Early synthetic routes employed Ullmann coupling of 3,5-dimethylchlorobenzene with copper cyanide. However, this method suffered from poor regioselectivity (<30% yield) and required harsh conditions (200°C, 48 hours).
Sandmeyer Reaction
Attempts to convert 3,5-dimethylaniline to the target compound via diazotization and subsequent cyanation yielded trace amounts (<5%) due to competing side reactions at the methyl-substituted positions.
Industrial-Scale Considerations
Environmental Impact
The use of TFA as a solvent poses challenges for waste management. Recent advances substitute TFA with recyclable ionic liquids (e.g., [BMIM][NTf]), achieving comparable yields (85–88%) while reducing hazardous waste generation by 40%.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its electron-deficient aromatic ring facilitates nucleophilic aromatic substitution, enabling rapid diversification into lead compounds .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Reduction: 4-Chloro-3,5-dimethylbenzylamine.
Oxidation: 4-Chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
4-Chloro-3,5-dimethylbenzonitrile serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is commonly used in the creation of heterocyclic compounds and other complex organic molecules through nucleophilic substitution reactions.
Synthetic Routes
The compound can be synthesized via several methods:
- Cyanation of Benzyl Chloride : The reaction of 4-chloro-3,5-dimethylbenzyl chloride with sodium cyanide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
- Direct Chlorination : Chlorination of 3,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Material Science
This compound is employed in the preparation of advanced materials and polymers with specific properties. Its nitrile group enhances the thermal stability and mechanical strength of polymeric materials, making it suitable for applications in coatings and adhesives.
Biological Studies
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Its mechanism may involve interaction with cellular targets, leading to inhibition of specific pathways critical for microbial survival.
Anticancer Research
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo models . For instance, compounds structurally related to it have demonstrated significant efficacy against various cancer cell lines.
Industrial Chemistry
In industrial settings, this compound is used for the production of dyes and pigments. Its chemical stability and reactivity make it a valuable precursor for synthesizing colorants used in textiles and plastics.
Data Table: Applications Overview
| Application Area | Specific Uses | Key Properties/Effects |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Reactivity in nucleophilic substitutions |
| Material Science | Polymer production | Enhances thermal stability |
| Biological Studies | Antimicrobial and anticancer research | Induces apoptosis; inhibits microbial growth |
| Industrial Chemistry | Production of dyes and pigments | Chemical stability |
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Activity :
- Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Chloro and Methyl-Substituted Benzonitriles
- 3,5-Dichlorobenzonitrile (CAS 6575-00-4): This derivative lacks methyl groups but features two chlorine atoms at the meta positions. However, the increased electron-withdrawing effect of two chlorine atoms may lower solubility in polar solvents compared to 4-chloro-3,5-dimethylbenzonitrile .
- 4-Methoxy-3,5-dimethylbenzonitrile (CID 14981817) : Replacing the para-chloro group with a methoxy (-OCH₃) group introduces strong electron-donating effects, which could increase solubility in polar solvents. The methoxy group also enables participation in hydrogen bonding, a property absent in the chloro analog .
Nitro-Substituted Derivatives
- 4-Chloro-3,5-dinitrobenzonitrile: The addition of nitro (-NO₂) groups at the meta positions significantly enhances the electron-withdrawing nature of the aromatic ring. This increases acidity and may reduce stability under basic conditions. Nitro derivatives are often associated with higher reactivity in reduction and nucleophilic substitution reactions compared to methyl-substituted analogs .
- The carboxylic acid group introduces high polarity, leading to measurable solubility in methanol (0.12 mol/L) and ethanenitrile (0.08 mol/L) at 298 K .
Fluoro and Chloro Derivatives
- 3,5-Dichloro-4-fluorobenzonitrile (CAS 103879-31-8): Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may improve metabolic stability in pharmaceutical contexts.
- 4-Chloro-3,5-difluorobenzonitrile (CAS 144797-57-9) : The difluoro substitution enhances lipophilicity, which could improve membrane permeability in biological systems. This compound is available at 98% purity for laboratory use, with a molecular weight of 173.55 g/mol .
Amino-Substituted Analogs
- 2-Amino-3,5-dichlorobenzonitrile: The amino (-NH₂) group at the ortho position introduces hydrogen-bonding capability, contrasting with the methyl groups in this compound. This modification is critical in agrochemical and pharmaceutical intermediates, where hydrogen bonding can enhance target binding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₉H₇ClN | 169.6 (estimated) | 4-Cl, 3,5-CH₃ | Moderate lipophilicity, steric hindrance |
| 3,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 3,5-Cl | Higher reactivity, lower solubility |
| 4-Methoxy-3,5-dimethylbenzonitrile | C₁₀H₁₁NO | 161.20 | 4-OCH₃, 3,5-CH₃ | Enhanced solubility, hydrogen bonding |
| 4-Chloro-3,5-difluorobenzonitrile | C₇H₂ClF₂N | 173.55 | 4-Cl, 3,5-F | High lipophilicity, metabolic stability |
Biological Activity
4-Chloro-3,5-dimethylbenzonitrile (CDMB) is a compound of significant interest in the fields of medicinal and industrial chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
This compound is characterized by its nitrile functional group attached to a chlorinated aromatic ring. Its chemical formula is C9H8ClN, and it exhibits a molecular weight of 169.62 g/mol. The compound is typically synthesized through nucleophilic substitution reactions or halogenation processes.
Biological Activities
1. Antimicrobial Properties
Research has shown that CDMB possesses notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria while being less effective against Gram-negative strains. Notably, it has been reported to have potential applications as an antibacterial agent in both clinical and industrial settings .
2. Anticancer Properties
The anticancer potential of CDMB has been explored in several studies. In vitro assays have indicated that CDMB can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. Mechanistically, it is believed that CDMB interacts with cellular targets such as enzymes involved in cell proliferation and survival pathways .
The biological activity of CDMB is largely attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : CDMB may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : The compound can modulate receptor activities, influencing signaling pathways that lead to cell death or growth inhibition.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted on the antibacterial efficacy of CDMB revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
- Anticancer Mechanism : In a recent investigation into the anticancer properties of CDMB, it was found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis .
- Synergistic Effects : Research also indicates that when used in combination with other antimicrobial agents, CDMB can enhance the overall efficacy against resistant bacterial strains, suggesting potential for use in combination therapies.
Q & A
Q. Basic Research Focus :
- NMR : ¹H NMR (CDCl₃) shows singlet peaks for methyl groups (δ 2.35 ppm) and aromatic protons (δ 7.5–7.8 ppm).
- IR : Strong absorption at ~2230 cm⁻¹ confirms the nitrile group.
Advanced Research Focus : - X-ray Crystallography : Resolves ambiguities in substituent positioning. For example, methyl groups at 3 and 5 positions create a dihedral angle of 5–10° with the aromatic plane.
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns (e.g., Cl vs. CN groups) with m/z accuracy < 2 ppm .
How do solvent polarity and temperature affect the solubility of this compound, and what predictive models apply?
Basic Research Focus :
Experimental solubility in common solvents (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 12.5 |
| Acetonitrile | 8.2 |
| Toluene | 25.7 |
| Advanced Research Focus : | |
| The Modified Apelblat Equation predicts solubility-temperature relationships. For example, in acetonitrile: | |
where , , (R² = 0.98). Molecular dynamics simulations correlate low solubility in polar solvents with strong lattice energy (-45 kJ/mol) due to methyl and Cl substituents .
What strategies address contradictions in reported biological activity data for this compound derivatives?
Q. Basic Research Focus :
- Dose-Response Curves : Validate antimicrobial activity (e.g., against E. coli) using standardized MIC assays. Contradictions often arise from variations in bacterial strains or nutrient media.
Advanced Research Focus : - QSAR Modeling : Use Hammett constants ( for -Cl, for -CN) to predict bioactivity. For example, derivatives with electron-donating groups at position 4 show 30% higher enzyme inhibition (e.g., CYP450) .
What are the environmental and safety considerations for handling this compound?
Q. Basic Research Focus :
- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg. Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.
Advanced Research Focus : - Biodegradation Studies : Aerobic degradation in soil follows first-order kinetics ( days). GC-ECD detects persistent chlorinated metabolites, requiring enzymatic remediation (e.g., laccase) for complete breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
